Salbutamol vs. Salmeterol and Formoterol: Quantified Onset of Action for Rescue Therapy
Salbutamol demonstrates a significantly faster onset of bronchodilation compared to the long-acting β2-agonists (LABAs) salmeterol and formoterol. In a study assessing protective effect against histamine-induced bronchoconstriction in healthy volunteers, the published onset of action was 0.8 minutes for salbutamol, compared to 1.7 minutes for formoterol and 17.6 minutes for salmeterol [1]. This rapid effect was further supported by in vitro human bronchus studies showing salbutamol's onset of action (1.90 ± 0.24 min) was significantly faster than salmeterol's (6.40 ± 1.40 min) [2].
| Evidence Dimension | Onset of Action |
|---|---|
| Target Compound Data | 0.8 min (in vivo, bronchoprotection); 1.90 ± 0.24 min (in vitro, human bronchus) |
| Comparator Or Baseline | Salmeterol: 17.6 min (in vivo); 6.40 ± 1.40 min (in vitro). Formoterol: 1.7 min (in vivo). |
| Quantified Difference | Salbutamol onset is 16.8 min faster than salmeterol and 0.9 min faster than formoterol in vivo (bronchoprotection). |
| Conditions | In vivo: 200 μg salbutamol, 50 μg salmeterol, 24 μg formoterol via inhalation in healthy volunteers. In vitro: isolated human bronchus. |
Why This Matters
For procurement in acute care settings or for researchers modeling rapid bronchodilation, salbutamol's unique speed distinguishes it from LABAs, which are designed for maintenance therapy.
- [1] Blom MW, De K. Sommers, et al. Comparative Pharmacology of Salmeterol and Formoterol and their Interaction with Salbutamol in Healthy Volunteers. Clin Drug Investig. 1997;14(5):400–404. doi:10.2165/00044011-199714050-00009. View Source
- [2] Naline E, Zhang Y, Qian Y, et al. Relaxant effects and durations of action of formoterol and salmeterol on the isolated human bronchus. Eur Respir J. 1994;7(5):914-920. View Source
